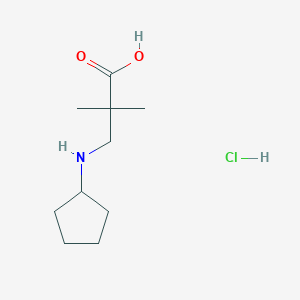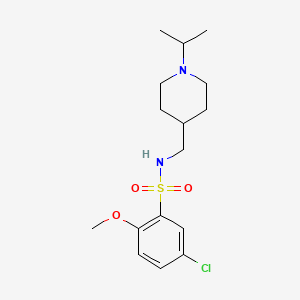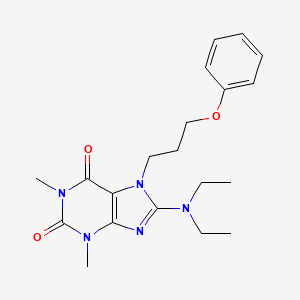![molecular formula C19H18F2N6O B2409784 (Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 2035004-17-0](/img/structure/B2409784.png)
(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Applications and Health Impact
- Industrial Uses and Food Industry Applications : Acrylamide is widely utilized as a synthetic monomer and precursor for producing polymers like polyacrylamide. Polyacrylamides find extensive applications in water and wastewater treatment, pulp and paper processing, and mining. The discovery of acrylamide in carbohydrate-rich, heat-treated foods has led to significant research into its occurrence, formation mechanisms, and potential health risks. These studies have also explored ways to mitigate acrylamide formation during food processing, aiming to balance food safety with quality and taste (Taeymans et al., 2004).
Biochemical and Toxicological Research
Chemistry and Biochemistry of Acrylamide : Investigations have delved into the biochemistry and potential health implications of acrylamide, particularly focusing on its formation mechanisms, interaction with biological molecules, and metabolic pathways. Studies emphasize the need to understand acrylamide's role in human health comprehensively, especially considering its presence in various foods and the environment (Friedman, 2003).
Mechanistic Insights into Toxic Neuropathies : The neurotoxic properties of compounds like acrylamide have been a subject of intense study. Insights into their mechanisms of action and the implications for understanding and potentially mitigating the toxic effects of such compounds have been explored, offering a deeper understanding of the neurotoxic effects and possible therapeutic approaches (LoPachin & Gavin, 2015).
Heterocyclic Chemistry and Medicinal Applications
- Pyrimidine Appended Optical Sensors : Research has been conducted on the significance of compounds containing heterocycles like pyrimidine in medicinal chemistry. The ability of these compounds to act as optical sensors and their potential in various biological and medicinal applications, including the synthesis of novel drugs and therapeutics, have been highlighted (Jindal & Kaur, 2021).
properties
IUPAC Name |
(Z)-3-(2,5-difluorophenyl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-4-5-15(21)13(11-14)3-8-19(28)22-12-18-24-23-16-6-7-17(25-27(16)18)26-9-1-2-10-26/h3-8,11H,1-2,9-10,12H2,(H,22,28)/b8-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXLCMXUJQYXSX-BAQGIRSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C=CC4=C(C=CC(=C4)F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)/C=C\C4=C(C=CC(=C4)F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)
![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)

![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)
![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)
![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)
![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)